

# Application Notes and Protocols for Neoadjuvant Therapy in Borderline Resectable IPMN

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These application notes provide a comprehensive overview of current neoadjuvant therapy protocols for borderline resectable Intraductal Papillary Mucinous Neoplasms (IPMN). The information compiled herein is intended to guide research and development efforts by summarizing key clinical data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

#### Introduction

Intraductal Papillary Mucinous Neoplasms (IPMNs) are precursors to pancreatic ductal adenocarcinoma (PDAC). Borderline resectable IPMNs present a therapeutic challenge due to their involvement with major vascular structures, increasing the risk of positive surgical margins. Neoadjuvant therapy, administered before surgery, aims to downstage the tumor, increase the likelihood of a complete (R0) resection, and treat micrometastatic disease early. This document outlines the most common and emerging neoadjuvant strategies for this patient population.

# Data Presentation: Quantitative Outcomes of Neoadjuvant Therapies



The following tables summarize the efficacy of various neoadjuvant regimens for borderline resectable pancreatic cancer, including IPMN-derived adenocarcinoma, based on published clinical studies.

Table 1: FOLFIRINOX-Based Neoadjuvant Therapy Outcomes

Study/Analy sis	Number of Patients (Borderline Resectable)	R0 Resection Rate (%)	Overall Resection Rate (%)	Median Overall Survival (OS) (months)	Median Progressio n-Free Survival (PFS) (months)
Meta-analysis by El-Rayes et al. (2019) [1]	Pooled data	84% (of resected)	68%	22.2	18
Retrospective Study (Unnamed)[2]	18	75% (of resected)	67%	21.2	16.8
Prospective Study (Unnamed)[3]	12 (resected)	100%	67%	Not Reached (in resected group)	-
Real-world analysis (PURPLE registry)[4]	52 (FOLFIRINO X group)	26% (vs 7% with initial surgery)	-	Improved vs initial surgery (HR 0.53)	-
Retrospective Review[5]	24 (NAC group)	91.7%	-	19.8	-

Table 2: Gemcitabine with nab-Paclitaxel (GnP)-Based Neoadjuvant Therapy Outcomes



Study/Analy sis	Number of Patients (Borderline Resectable)	R0 Resection Rate (%)	Overall Resection Rate (%)	Median Overall Survival (OS) (months)	Median Recurrence -Free Survival (RFS) (months)
NAC-GA trial (Phase II)[6]	61	63.9%	73.8%	25.2	12.3
Phase I Study[7]	10	70%	80%	-	-
Systematic Review & Meta- Analysis (GNP)[8]	282	36% (ITT)	49% (ITT)	12-30	-
Phase II Study (GnP + Chemoradiati on)[9]	19	42% (ITT)	58%	12-month OS: 79%	12-month PFS: 58%

Table 3: Neoadjuvant Chemoradiotherapy (CRT) Outcomes



Study/Analy sis	Regimen	Number of Patients (Borderline Resectable)	R0 Resection Rate (%)	Overall Resection Rate (%)	Median Overall Survival (OS) (months)
PREOPANC- 1 (subgroup) [10]	Gemcitabine- based CRT	-	79% (vs 13% with upfront surgery)	-	17.6 (vs 13.2 with upfront surgery)
Retrospective Review[11]	Various (FOLFIRINO X or GnP followed by CRT)	37	-	62.2%	21
Meta- Analysis (Gemcitabine -based)[12]	Gemcitabine- based CRT	Pooled data	1.51-fold increase vs surgery first	93% (of NT group)	25.4 (vs 19.4 with surgery first)

## Experimental Protocols Neoadjuvant Chemotherapy Protocols

- a) FOLFIRINOX Protocol
- · Regimen:
  - Oxaliplatin: 85 mg/m² IV infusion over 2 hours.
  - Leucovorin (folinic acid): 400 mg/m² IV infusion over 2 hours, administered concurrently with oxaliplatin.
  - Irinotecan: 180 mg/m² IV infusion over 90 minutes, administered after the start of the leucovorin infusion.
  - 5-Fluorouracil (5-FU): 400 mg/m² IV bolus, followed by a 2,400 mg/m² continuous IV infusion over 46 hours.



- · Cycle: Repeated every 14 days.
- Duration: Typically 4 to 6 cycles prior to restaging and consideration for surgery.
- Supportive Care: Prophylactic granulocyte colony-stimulating factor (G-CSF) is often administered to mitigate neutropenia. Antiemetics and antidiarrheal agents are used as needed.
- b) Gemcitabine with nab-Paclitaxel (GnP) Protocol
- · Regimen:
  - nab-Paclitaxel: 125 mg/m² IV infusion over 30 minutes.
  - Gemcitabine: 1000 mg/m² IV infusion over 30 minutes, administered immediately after the nab-paclitaxel infusion.
- Schedule: Administered on Days 1, 8, and 15 of a 28-day cycle.
- Duration: Typically 2 to 4 cycles before restaging.

#### **Neoadjuvant Chemoradiotherapy (CRT) Protocol**

- Chemotherapy Component: Often follows initial systemic chemotherapy (e.g., FOLFIRINOX or GnP). Concurrent chemotherapy is typically a fluoropyrimidine (e.g., capecitabine) or gemcitabine at a reduced dose.
- Radiation Component:
  - Technique: Intensity-Modulated Radiation Therapy (IMRT) or Stereotactic Body Radiation Therapy (SBRT).
  - Dosage:
    - Conventional fractionation: 45-54 Gy in 25-28 fractions.
    - SBRT: 33-40 Gy in 5 fractions.



 Target Volume: The gross tumor volume and a margin to account for microscopic extension and motion. Regional lymph nodes may also be included in the clinical target volume.

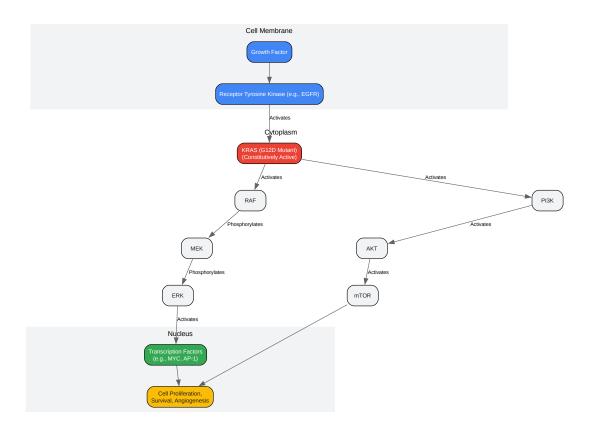
#### **Assessment of Resectability and Treatment Response**

- a) Pre-treatment Evaluation:
- Imaging: High-quality, multiphase pancreatic protocol computed tomography (CT) or magnetic resonance imaging (MRI) to define the tumor's relationship with the superior mesenteric artery (SMA), celiac artery, and superior mesenteric vein/portal vein confluence.
- Biopsy: Endoscopic ultrasound-guided fine-needle aspiration (EUS-FNA) to confirm the diagnosis of adenocarcinoma.
- Tumor Markers: Baseline serum CA 19-9 levels.
- b) Post-neoadjuvant Therapy Re-staging:
- Imaging: Repeat pancreatic protocol CT or MRI is performed 4-6 weeks after the completion of neoadjuvant therapy to assess for changes in tumor size and vascular involvement. It is important to note that post-treatment fibrosis can be difficult to distinguish from residual tumor on imaging.[13]
- Tumor Markers: Reassessment of serum CA 19-9 levels. A significant decrease is a favorable prognostic indicator.
- Laparoscopy: Staging laparoscopy may be considered to rule out occult metastatic disease before proceeding with a major resection.
- c) Pathological Response Evaluation:
- Specimen Sampling: The entire resection specimen should be meticulously sampled to identify any residual tumor.
- Grading Systems: The College of American Pathologists (CAP) tumor regression grading system is commonly used to quantify the extent of treatment effect. A complete or nearcomplete pathologic response is associated with improved survival.[14]



### Signaling Pathways and Experimental Workflows Key Signaling Pathways in IPMN

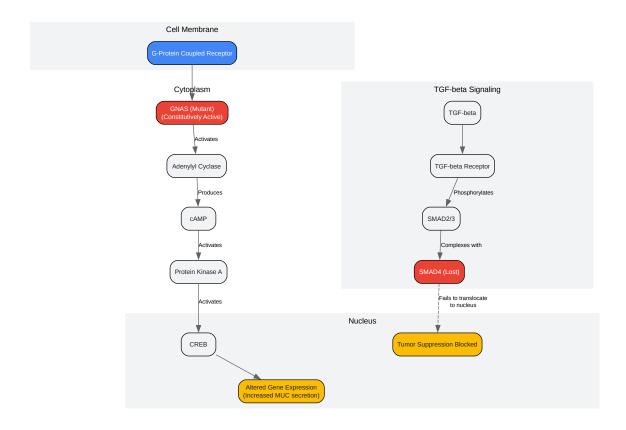
The following diagrams illustrate critical signaling pathways implicated in the pathogenesis of IPMN. Understanding these pathways is essential for the development of targeted therapies.



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Figure 1: KRAS Signaling Pathway in IPMN.





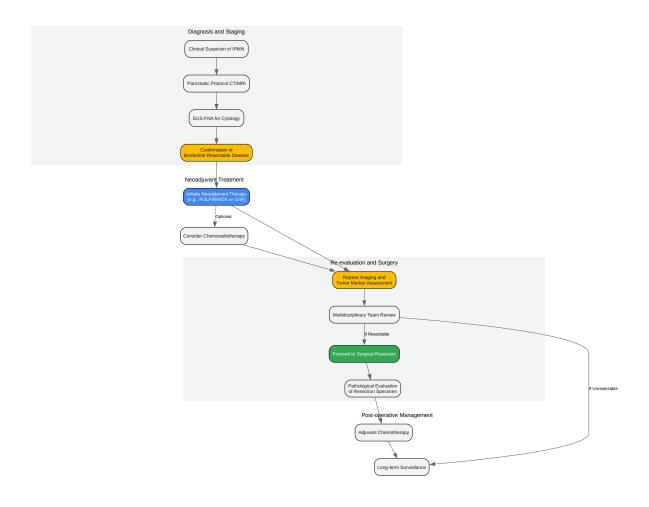
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Figure 2: GNAS and SMAD4 Pathways in IPMN.

#### **Experimental Workflow**

The following diagram outlines a typical workflow for the management and study of borderline resectable IPMN.





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Figure 3: Experimental Workflow for Borderline Resectable IPMN.

#### Conclusion

Neoadjuvant therapy for borderline resectable IPMN is a rapidly evolving field. The protocols outlined in these notes, particularly FOLFIRINOX and GnP, have demonstrated the potential to improve resection rates and survival outcomes. Ongoing research is focused on optimizing these regimens, incorporating novel targeted agents based on the molecular characteristics of IPMN, and refining patient selection to maximize the benefit of neoadjuvant approaches. The detailed protocols and pathways presented here serve as a valuable resource for professionals dedicated to advancing the treatment of this challenging disease.



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